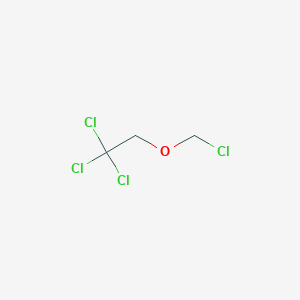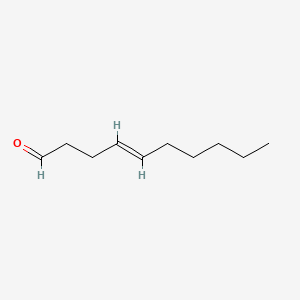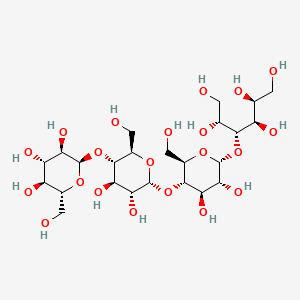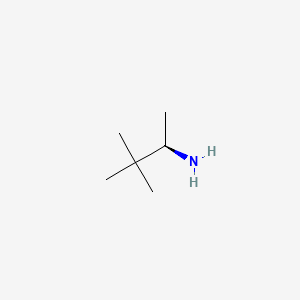
Ethyl 3,5-dimethylphenylacetate
Übersicht
Beschreibung
Ethyl 3,5-dimethylphenylacetate is a chemical compound with the molecular formula C12H16O2 and a molar mass of 192.25 . It is used as a synthesis intermediate .
Molecular Structure Analysis
The molecular structure of Ethyl 3,5-dimethylphenylacetate consists of 12 carbon atoms, 16 hydrogen atoms, and 2 oxygen atoms . The InChI representation of the molecule is InChI=1/C12H16O2/c1-4-14-12(13)8-11-6-9(2)5-10(3)7-11/h5-7H,4,8H2,1-3H3 .
Physical And Chemical Properties Analysis
Ethyl 3,5-dimethylphenylacetate has a density of 1.004±0.06 g/cm3 (Predicted), a boiling point of 138-139°C at 15mm pressure, and a flash point of 138-139°C/15mm . Its vapor pressure is 0.00928mmHg at 25°C . The refractive index of the compound is 1.4980 .
Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Structure
- Synthesis and Characterization : Ethyl 3,5-dimethylphenylacetate has been involved in the synthesis of various complex compounds. For instance, it has been used in the synthesis of ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, a compound characterized by various spectroscopic techniques and quantum chemical calculations (Singh et al., 2013).
Biochemical Synthesis
- Biosynthesis in Fungi : This compound has been used in studies to understand the biochemical synthesis pathways in fungi. For instance, its incorporation into austin by cultures of Aspergillus ustus was explored to study the biosynthesis of the meroterpenoid austin (Scott et al., 1986).
Polymer Chemistry
- Polymer Synthesis : Ethyl 3,5-dimethylphenylacetate has been used in the synthesis of various polymers. It's involved in the creation of homopolymers and copolymers, which are studied for their properties using techniques like FT-IR, NMR, and thermal analysis (Vijayanand et al., 2002).
Surface-active Comonomer in Adhesive Bonding
- Adhesive Bonding Applications : Research has explored its derivatives as surface-active comonomers in adhesive bonding, examining the effects of substituting specific hydrogen atoms with methyl groups on the chemical and physical characteristics of aromatic amines (Bowen et al., 1996).
Molecular Docking Studies
- Pharmaceutical Research : While not directly involving ethyl 3,5-dimethylphenylacetate, its structural analogs have been synthesized for biological evaluation and molecular docking studies, potentially contributing to pharmaceutical research (Sudhana & Adi, 2019).
Safety And Hazards
Eigenschaften
IUPAC Name |
ethyl 2-(3,5-dimethylphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-4-14-12(13)8-11-6-9(2)5-10(3)7-11/h5-7H,4,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGLFZLKBBSUQPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=CC(=C1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427367 | |
| Record name | Ethyl 3,5-dimethylphenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3,5-dimethylphenylacetate | |
CAS RN |
105337-18-6 | |
| Record name | Ethyl 3,5-dimethylphenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-[(6-Bromohexyl)oxy]butyl]benzene](/img/structure/B1588584.png)







![Tris[bis(trimethylsilyl)amino] yttrium](/img/structure/B1588599.png)
![[1,3]Dithiolo[4,5-d][1,3]dithiole-5-thione](/img/structure/B1588600.png)


